molecular formula C20H18N2O3 B2413855 Ethyl 4-benzamido-2-methylquinoline-6-carboxylate CAS No. 940984-17-8

Ethyl 4-benzamido-2-methylquinoline-6-carboxylate

Cat. No.: B2413855
CAS No.: 940984-17-8
M. Wt: 334.375
InChI Key: VCKWHJLQHBBMCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by functionalization at the 2, 4, and 6 positions. The benzamido and ethyl ester groups could be introduced through nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar quinoline ring system, with the various substituents adding complexity to the molecule. The presence of the amide and ester functional groups could also result in interesting hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-rich aromatic quinoline ring and the various functional groups present. The amide and ester groups could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and polar functional groups would likely result in a relatively high boiling point and melting point, and the compound would likely be soluble in polar organic solvents .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

  • Antibacterial and Antiviral Properties : Ethyl 4-benzamido-2-methylquinoline-6-carboxylate derivatives have been associated with pharmacological activities such as antibacterial and antiviral effects. The presence of a carboxamide unit connected to the quinoline core has been linked to these biological activities, highlighting the compound's versatility in medicinal chemistry (Batalha et al., 2019).
  • Antiproliferative Effects in Human Glioblastoma : Studies have explored the structure-activity relationships within the quinoline series, identifying derivatives that exhibit antiproliferative effects against human glioblastoma cell lines, indicating potential for cancer therapy applications (Castellano et al., 2014).

Synthesis and Chemical Properties

  • Regioselective Synthesis : Research has delved into the regioselectivity of reactions involving quinoline derivatives, with studies utilizing DFT methods to investigate the ethylation reaction of similar compounds, providing insights into their acid/base behavior and reaction paths (Batalha et al., 2019).
  • Ortho-Alkylation Methodologies : Investigations into ortho-alkylation of carboxamides using quinoline-based compounds have been reported, offering high yields and regioselectivity, which could be applied to the synthesis of this compound derivatives (Fruchey et al., 2014).

Future Directions

The future research directions for this compound would likely involve exploring its potential biological activity. Given the known biological activity of many quinoline derivatives, this compound could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

ethyl 4-benzamido-2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-25-20(24)15-9-10-17-16(12-15)18(11-13(2)21-17)22-19(23)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKWHJLQHBBMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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